molecular formula C71H127N25O15 B572608 KR-12 (human) CAS No. 1218951-51-9

KR-12 (human)

Katalognummer B572608
CAS-Nummer: 1218951-51-9
Molekulargewicht: 1570.957
InChI-Schlüssel: DWPIYOBYHJUPAG-ZFXZXRHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KR-12 is the smallest peptide of LL-37 retaining antibacterial activity . It is composed of 18-29 amino acid residues of LL-37 . KR-12 displays a selective toxic effect on bacteria but not on human cells . It may be used as a template for developing novel antimicrobial agents of therapeutic use .


Synthesis Analysis

KR-12 maintains the antimicrobial activity of LL-37 and has low toxicity against human cells . The three-dimensional structure of KR-12 analog (KR-12-pa) was determined by solution NMR spectroscopy . In another study, two myristoylated derivatives of KR-12, Myr-KR-12N and Myr-KR-12C, were synthesized. These derivatives can spontaneously form nanoparticles when mixed with deionized water .


Molecular Structure Analysis

The NMR structure of KR-12-pa revealed a nearly perfect amphipathic α-helical structure composed of multiple hydrophobic and positively charged residues . This structure is maintained in the new cross-linked cyclic form .


Chemical Reactions Analysis

By combining peptide stabilization strategies (dimerization, backbone cyclization, and cross-linking via a disulfide bond), KR-12 can be engineered into a potent antimicrobial peptide drug lead .


Physical And Chemical Properties Analysis

The computed parameters of KR-12 include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index and grand average of hydropathicity (GRAVY) .

Wissenschaftliche Forschungsanwendungen

  • KR-12 promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs) through the activation of BMP/SMAD signaling. This suggests its potential use in treating bone-related diseases, such as osteomyelitis (Li et al., 2018).

  • KR-12 analogs, designed for antimicrobial activity and low toxicity to human cells, have potential as cosmetic preservatives. Their strong antimicrobial activity and low cytotoxicity make them suitable for use in cosmetic formulations (Yun, Min, & Lee, 2020).

  • Variants of the self-assembling peptide KLD-12, which show rapid fracture healing and antimicrobial properties, indicate its utility in preventing secondary infections in tissue engineering applications (Tripathi et al., 2015).

  • The structural location of basic amino acids in KR-12 plays a significant role in its antimicrobial activity. This insight is important for designing new antimicrobials to combat superbugs (Mishra et al., 2013).

  • Another KR-12 analog, KR-12-a6, also promotes osteogenic differentiation of HBMSCs via BMP/SMAD signaling, suggesting its potential in bone regeneration therapies (Fu et al., 2019).

  • Covalent immobilization of KR-12 on titanium surfaces shows potential for decreasing infection and promoting osteogenic differentiation in bone-implant integrations (Nie et al., 2016).

  • Short analogs of KR-12, such as KR-12-a5, have been found to possess both antimicrobial and anti-inflammatory activities, making them potential candidates for treating antibiotic-resistant infections (Kim, Rajasekaran, & Shin, 2017).

Safety And Hazards

KR-12 has low toxicity against human cells . Toxicological assessments revealed that neither Myr-KR-12N nor Myr-KR-12C nanobiotics induced meaningful hemolysis or caused damage to the liver and kidneys .

Zukünftige Richtungen

The current work demonstrates that by combining peptide stabilization strategies, KR-12 can be engineered into a potent antimicrobial peptide drug lead with potential utility in a therapeutic context . This addresses the critical need for effective solutions to combat Gram-negative sepsis, a pressing global medical challenge .

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPIYOBYHJUPAG-ZFXZXRHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H127N25O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KR-12 (human)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.